3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide
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Overview
Description
3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is an organic compound with a complex structure that includes a chlorophenoxy group, an oxadiazole ring, and a thioether linkage
Mechanism of Action
Target of Action
Further experimental studies are needed to identify the exact targets .
Mode of Action
The presence of functional groups such as carbamoyl, sulfanyl, and oxadiazol in their structures suggests that they might undergo various chemical reactions, leading to changes in their targets .
Biochemical Pathways
Given their potential interaction with enzymes or receptors, they could influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Their bioavailability could be influenced by factors such as their chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
Based on their potential interaction with enzymes or receptors, they could induce changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 4-chlorophenoxyacetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenoxy group, leading to the formation of various reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the oxadiazole ring or chlorophenoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide: Similar structure with a methyl group instead of a phenyl group on the oxadiazole ring.
2-(4-chlorophenoxy)-N-(2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide: Similar structure with an ethyl group instead of a phenyl group on the oxadiazole ring.
2-(4-chlorophenoxy)-N-(2-{[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]thio}phenyl)acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4S/c1-14(2)24-18(29)9-10-27-20(31)16-7-3-4-8-17(16)28-21(27)25-26-22(28)33-13-19(30)23-12-15-6-5-11-32-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,30)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCLJTLKQJHCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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